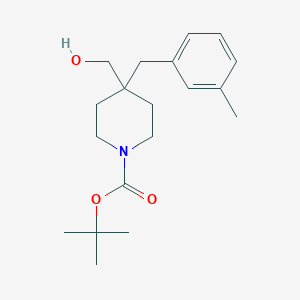
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidine, also known as Boc-4-piperidone, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone is not fully understood, but it is believed to act as an inhibitor of enzymes involved in various biological processes, such as proteases and kinases. N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has also been shown to modulate the activity of ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been shown to have various biochemical and physiological effects, depending on the dosage and administration route. In vitro studies have shown that N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone can inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone can improve cognitive function and reduce the severity of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Therefore, it is important to optimize the experimental conditions and use appropriate controls when working with N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone.
Direcciones Futuras
There are several future directions for the research on N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone, including the development of new synthetic methods, the identification of novel biological targets, and the evaluation of its potential clinical applications. Some of the specific areas of research include the synthesis of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone derivatives with improved pharmacological properties, the identification of the molecular targets of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone in different biological systems, and the evaluation of its efficacy in animal models of human diseases. Additionally, the development of new analytical methods for the detection and quantification of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone in biological samples will be important for the advancement of this field.
Métodos De Síntesis
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone can be synthesized using a variety of methods, including the reaction of 4-piperidone with tert-butyl chloroformate and triethylamine, or by reacting 4-piperidone with di-tert-butyl dicarbonate and triethylamine. The yield of N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone can be improved by optimizing the reaction conditions, such as temperature, reaction time, and concentration of reagents.
Aplicaciones Científicas De Investigación
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been used as a precursor for the synthesis of various bioactive compounds, such as antitumor agents, antiviral agents, and analgesic agents. In organic synthesis, N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been used as a building block for the synthesis of complex molecules, such as alkaloids and natural products. In material science, N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidinedone has been used as a monomer for the synthesis of polymers with unique properties, such as biodegradability and biocompatibility.
Propiedades
Número CAS |
198649-28-4 |
|---|---|
Nombre del producto |
N-tert-butoxycarbonyl-4-(3-methylbenzyl)-4-hydroxymethylpiperidine |
Fórmula molecular |
C19H29NO3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(hydroxymethyl)-4-[(3-methylphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO3/c1-15-6-5-7-16(12-15)13-19(14-21)8-10-20(11-9-19)17(22)23-18(2,3)4/h5-7,12,21H,8-11,13-14H2,1-4H3 |
Clave InChI |
CIGDUKXUNTVBBX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CC2(CCN(CC2)C(=O)OC(C)(C)C)CO |
SMILES canónico |
CC1=CC(=CC=C1)CC2(CCN(CC2)C(=O)OC(C)(C)C)CO |
Sinónimos |
1-BOC-4-[(3-METHYLPHENYL)METHYL]-4-(HYDROXYMETHYL)-PIPERIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







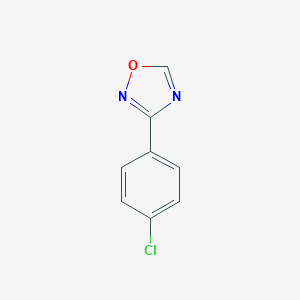

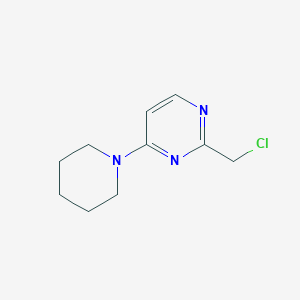

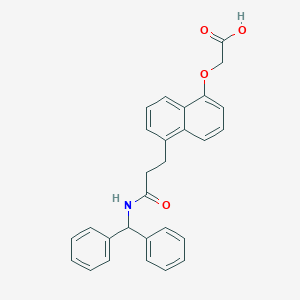
![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)
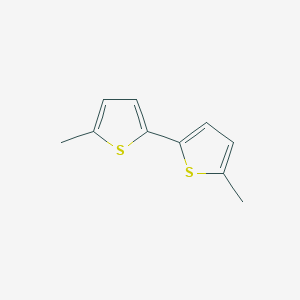

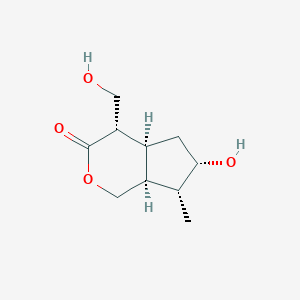
![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)